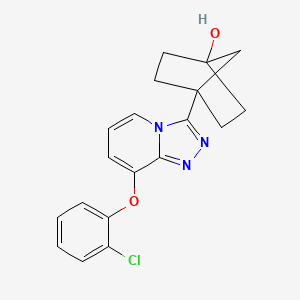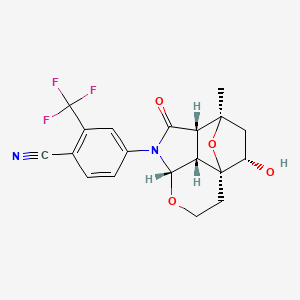
Boc-Gly-PEG3-endo-BCN
Vue d'ensemble
Description
Boc-Gly-PEG3-endo-BCN is a Boc protected click chemistry reagent with a BCN group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media . The BCN group is reactive with azide-tagged molecules .
Synthesis Analysis
This compound is used in the synthesis of a series of PROTACs . It is also a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of this compound is C28H47N3O8 . The IUPAC name is [(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate .Chemical Reactions Analysis
The BCN group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of this compound is 553.69 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound is soluble in water, DMSO, DCM, and DMF .Applications De Recherche Scientifique
Réactif de chimie click
“Boc-Gly-PEG3-endo-BCN” est un réactif de chimie click protégé par Boc {svg_1}. La chimie click est un type de synthèse chimique caractérisée par son efficacité, sa large applicabilité et la propreté des réactions qu'elle produit. Le groupe BCN dans “this compound” est réactif avec les molécules marquées à l'azoture {svg_2}, ce qui le rend utile dans une variété d'applications de chimie click.
Augmentation de la solubilité dans les milieux aqueux
L'espaceur PEG hydrophile dans “this compound” augmente la solubilité dans les milieux aqueux {svg_3}. Cette propriété peut être mise à profit dans divers domaines où il est souhaitable d'augmenter la solubilité d'un composé, comme la délivrance de médicaments et la bioconjugaison.
Lien PROTAC
“this compound” peut être utilisé comme un lien PROTAC {svg_4} {svg_5}. Les PROTAC (Protéolysis Targeting Chimeras) sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation. L'utilisation de “this compound” comme lien dans les PROTAC peut contribuer à la synthèse d'
Mécanisme D'action
Target of Action
Boc-Gly-PEG3-endo-BCN is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its main targets are proteins tagged with azide groups, facilitating the formation of stable conjugates through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Mode of Action
The compound contains a BCN (bicyclo[6.1.0]nonyne) group that reacts with azide-tagged molecules via SPAAC. This reaction is bioorthogonal, meaning it occurs specifically and efficiently in biological environments without interfering with native biochemical processes. The PEG (polyethylene glycol) spacer enhances solubility and biocompatibility, ensuring efficient delivery and interaction with target proteins .
Biochemical Pathways
this compound is involved in pathways related to protein degradation and drug delivery. In PROTACs, it links a target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process modulates protein levels within cells, affecting various downstream signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are influenced by its PEGylation, which enhances solubility and stability in aqueous environments. This modification improves bioavailability and reduces immunogenicity. The compound is designed for research purposes, and detailed pharmacokinetic data may vary depending on the specific PROTAC or ADC it is used in .
Result of Action
At the molecular level, this compound facilitates the formation of stable conjugates between proteins and therapeutic agents. This leads to targeted protein degradation or drug delivery, resulting in the modulation of cellular processes such as signal transduction, cell cycle regulation, and apoptosis. These effects are crucial for therapeutic applications in cancer and other diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound. The PEG spacer helps maintain solubility and stability under physiological conditions, but extreme pH or temperature variations may affect its performance. Additionally, the presence of competing reactive groups in the biological environment can impact the efficiency of SPAAC reactions .
Safety and Hazards
Orientations Futures
Boc-Gly-PEG3-endo-BCN is a promising compound in the field of targeted therapy drugs. Its use in the synthesis of PROTACs and antibody-drug conjugates (ADCs) makes it a valuable tool in drug development . Future research may focus on exploring its potential in creating more effective and targeted therapeutics.
Propriétés
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-[3-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47N3O8/c1-28(2,3)39-27(34)31-20-25(32)29-12-8-14-35-16-18-37-19-17-36-15-9-13-30-26(33)38-21-24-22-10-6-4-5-7-11-23(22)24/h22-24H,6-21H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNLNQWLORDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)OCC1C2C1CCC#CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



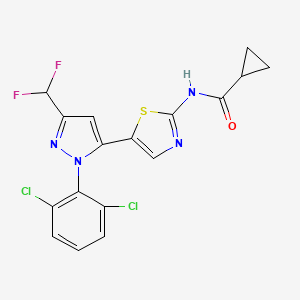

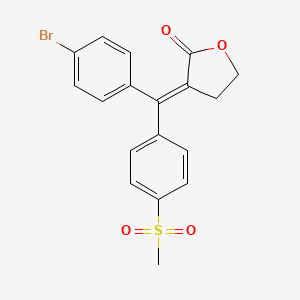
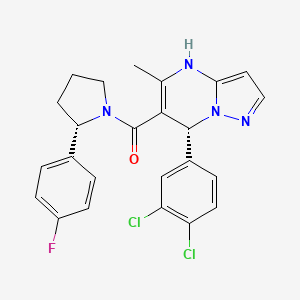
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

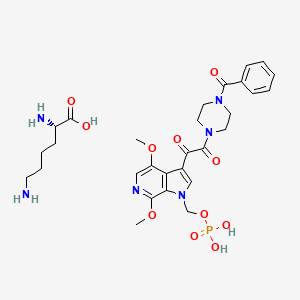
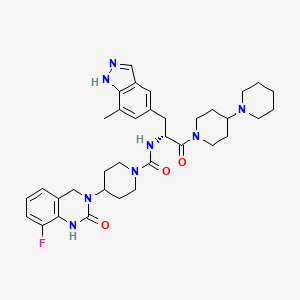

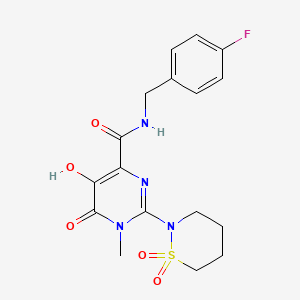

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
